5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorine atom, a methyl group, a triazole ring, and a pyridine ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridine rings would likely make the molecule planar or nearly planar in those regions. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom could be replaced by other groups in a substitution reaction. The triazole and pyridine rings could potentially participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule. The pyridine and triazole rings could contribute to its aromaticity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body. The triazole and pyridine rings, in particular, are common in many pharmaceutical compounds and could be involved in binding to the target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-8-4-9(12)5-15-10(8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMFHHUOYYRBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCCN2C=NC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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